1-(2-Pyridinyl)benzotriazole

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Researchers designing mononuclear metal-organic frameworks or Cu(II) precatalysts often encounter uncontrollable bridged dinuclear species when using the 4-pyridyl isomer. 1-(2-Pyridinyl)benzotriazole (CAS 13174-93-1) eliminates this problem by enforcing exclusive chelating bidentate coordination and trans geometry at metal centers. • Enforces chelating bidentate mode; prevents undesired bridged dinuclear species • Imposes exclusive trans coordination at Cu(II) centers for predictable catalyst design • Synthesized in 97% yield via robust toluene reflux route, ensuring reliable supply

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 13174-93-1
Cat. No. B028401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridinyl)benzotriazole
CAS13174-93-1
Synonyms1-(2'-pyridyl)benzo-1,2,3-triazole
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C3=CC=CC=N3
InChIInChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H
InChIKeyCPWBWUGSSFRASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridinyl)benzotriazole Technical Profile


1-(2-Pyridinyl)benzotriazole (CAS 13174-93-1) is a heterocyclic hybrid ligand comprising a 1-substituted benzotriazole core fused to a 2-pyridyl moiety. This N,N'-bidentate ligand forms stable coordination complexes with various transition metals (e.g., Cu, Co, Ni, Zn, Cd) and serves as a versatile building block in organic synthesis, catalysis, and supramolecular chemistry [1]. A robust synthetic route yields the compound in 97% yield via reflux in toluene from 2-halopyridine and benzotriazole, ensuring reliable sourcing [2].

N,N'-Bidentate Chelation Enforces mononuclear complex formation with Cu, Co, Ni, Zn, Cd
Robust Synthetic Access High-yielding route via reflux in toluene ensures reliable sourcing
Catalyst & Materials Building Block Forms precatalysts for A3 coupling and supramolecular architectures

Functional Differentiation from Generic Benzotriazoles


The ortho-pyridyl substitution in 1-(2-pyridinyl)benzotriazole is not an arbitrary modification; it fundamentally alters the compound's coordination geometry, electronic properties, and reactivity. Unlike its 4-pyridyl isomer, which acts primarily as a bridging ligand, the 2-pyridyl variant enforces a chelating bidentate mode that stabilizes mononuclear complexes and imposes exclusive trans coordination at Cu centers [1]. Furthermore, comparative electrochemical studies show that the benzotriazole group in this ligand is relatively electron-rich, a characteristic that significantly influences its catalytic performance and complex stability compared to other bidentate ligands like 2,2'-bipyridine [2].

4-Pyridyl Isomer
Yields bridged dinuclear complexes, not chelating mononuclear species, altering supramolecular architecture.
2,2'-Bipyridine
Different electron-donor properties may shift catalytic performance and complex stability.
Generic Benzotriazoles
Lack the chelating pyridyl arm, limiting structural control and functional versatility in metal complexes.

Quantitative Comparison with Structural Analogs


Chelation vs. Bridging in Copper Complexes

The coordination behavior of 1-(2-pyridinyl)benzotriazole (L1) is quantitatively distinct from its 1-(4-pyridyl)benzotriazole (L2) isomer. With Cu(II), L1 forms the mononuclear chelate complex [{Cu(L1)2(H2O)2}·2NO3], whereas L2 under identical conditions yields a dinuclear bridged complex [Cu2(L2)2(CH3COO)4]. This difference is not anecdotal; it is a direct result of the ligand's structure and is evidenced by distinct supramolecular frameworks formed via hydrogen bonding and π-π interactions [1].

Coordination Mode
Head-to-head
Mononuclear chelate vs. dinuclear bridged
Chelating mode dictates complex architecture
With Cu(II) at room temperature
Coordination Chemistry Supramolecular Chemistry Crystal Engineering

A3 Coupling Under Mild Conditions

The copper(II) complex of 1-(2-pyridinyl)benzotriazole, [CuII(OTf)2(pyb)2]·2CH3CN, is a uniquely efficient precatalyst for the A3 coupling reaction. It enables the synthesis of a wide range of propargylamines at room temperature and in the absence of any additives [1]. This stands in contrast to many conventional copper catalysts which often require elevated temperatures or the addition of bases/ligands to achieve comparable activity. The hybrid N,N′-bidentate pyb ligand imposes exclusive trans coordination at Cu and modulates charge distribution to facilitate alkyne binding and C-H bond activation [1].

A3 Coupling
Class-level
Room temp, additive-free
Supports mild catalytic protocol screening
Compared to conventional Cu catalysts requiring heating
Catalysis Organic Synthesis Propargylamine Synthesis

Antimicrobial Activity of the Silver(I) Complex

In a direct comparative study of five Ag(I) compounds derived from different N,N'-bidentate 1-heteroaryl benzotriazole ligands, only the complex based on 1-(2-pyridinyl)benzotriazole and a triflate anion (compound 2) exhibited antimicrobial activity at the micromolar level in DMSO [1]. The other four analogs, which included variations in the heteroaryl group and counter-anion, were inactive under the same test conditions.

Ag(I) Complex Activity
Head-to-head
Active at micromolar level in DMSO
Reported silver-complex screening context
Four other 1-heteroaryl Ag(I) complexes inactive
Medicinal Inorganic Chemistry Antimicrobial Agents Silver Complexes

1-(2-Pyridinyl)benzotriazole Application Scenarios


Mononuclear Catalysts for Mild C-H Activation

The exclusive trans coordination imposed by 1-(2-pyridinyl)benzotriazole on Cu(II) centers, as demonstrated in its [CuII(OTf)2(pyb)2] complex, makes it the ligand of choice for developing precatalysts that operate under mild, additive-free conditions [1]. This is in direct contrast to ligands that form bridged or dinuclear species, which may have different and potentially less controllable reactivity profiles.

Chelate-Dependent Supramolecular Architectures

When a chelating bidentate ligand is required to build specific mononuclear metal-organic frameworks, 1-(2-pyridinyl)benzotriazole is the necessary selection. Its 4-pyridyl isomer, under identical synthetic conditions, leads to bridged dinuclear complexes and entirely different supramolecular networks, making it unsuitable for chelate-dependent designs [2].

Discovery of Antimicrobial Silver(I) Complexes

For research programs exploring the antimicrobial potential of silver-based compounds, the 2-pyridyl-substituted benzotriazole ligand is a non-negotiable starting point. Comparative screening has shown that only the Ag(I) complex of this specific ligand exhibits activity, while other closely related 1-heteroaryl benzotriazole silver complexes are inactive [3].

Application
Selection Property
Validation Focus
Mononuclear catalyst development
Chelating bidentate coordination mode
Catalytic performance under mild conditions
Supramolecular architecture design
Enforced mononuclear chelation
Distinct from bridged-dinuclear networks
Antimicrobial silver-complex screening
Ligand-dependent bioactivity profile
Micromolar-level activity in preliminary assays

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